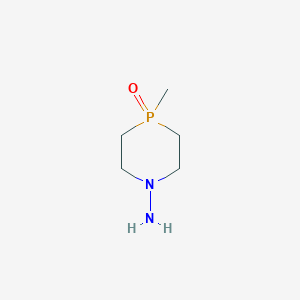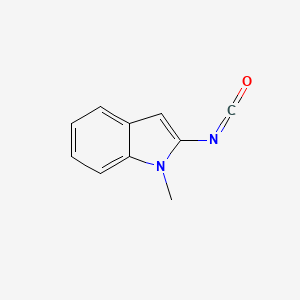
1-Methyl-1H-indole-2-yl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-1H-indole-2-yl isocyanate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are significant in natural products and drugs, playing a main role in cell biology . They are used as pharmaceutical intermediates and also as raw material in organic synthesis .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . They are usually prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-indole-2-yl isocyanate” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 131.1745 .Chemical Reactions Analysis
Indole derivatives are known to exhibit various chemical reactions. For instance, they are useful synthons in Sonogashira cross-coupling reactions .Applications De Recherche Scientifique
Chemical Synthesis and Mechanistic Studies : Research by Nemoto et al. (2016) has shown that 1-substituted indoles, including 1-methylindoles, can be effectively used in carboxylation, alkoxycarbonylation, and carbamoylation reactions. These processes are crucial in synthesizing various organic compounds, including pharmaceuticals (Nemoto et al., 2016).
Corrosion Inhibition : A study by Verma et al. (2016) on 3-amino alkylated indoles, closely related to 1-methylindoles, demonstrates their effectiveness as corrosion inhibitors for mild steel. This application is significant in industrial settings to prevent material degradation (Verma et al., 2016).
Medical Research and Immunology : Research into the stereoisomers of 1-methyl-tryptophan, which is structurally related to 1-methylindoles, has provided insights into their role in inhibiting indoleamine 2,3-dioxygenase in dendritic cells. This inhibition is linked to antitumor responses, highlighting potential applications in cancer treatment (Hou et al., 2007).
Sensory Neuron Research : Bessac et al. (2009) investigated the effects of isocyanates, including methyl isocyanate, on sensory neurons. They found that isocyanates activate transient receptor potential ankyrin 1 (TRPA1), causing noxious effects. This research is critical for understanding chemical irritations and developing countermeasures (Bessac et al., 2009).
Organic Chemistry and Drug Synthesis : The work by Rajesh et al. (2017) on the Ag-Catalyzed synthesis of fused indole-cyclic urea derivatives demonstrates the importance of indole derivatives in synthesizing complex organic compounds with potential pharmaceutical applications (Rajesh et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, “1-Methyl-1H-indole-5-sulfonyl chloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . Therefore, there is potential for further exploration and development of “1-Methyl-1H-indole-2-yl isocyanate” and similar compounds in the future.
Propriétés
IUPAC Name |
2-isocyanato-1-methylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-9-5-3-2-4-8(9)6-10(12)11-7-13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYLLVJEXALHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanato-1-methyl-1h-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2-dimethyl-3-[[2-(4-morpholin-4-ylsulfonylphenoxy)acetyl]amino]propyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide](/img/structure/B2748589.png)
![2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2748590.png)
![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)
![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)
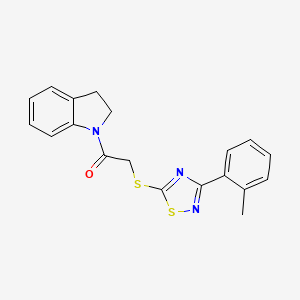
![Ethyl 4-[3-(2-tert-butyl-4-methoxyphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B2748598.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2748599.png)
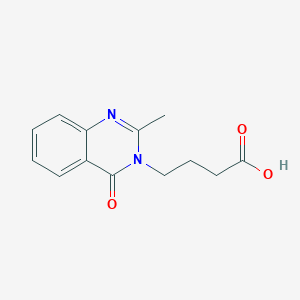
![2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2748604.png)
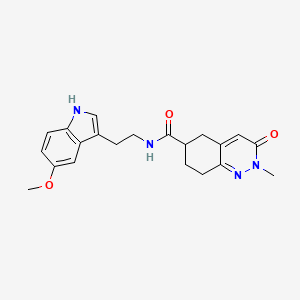
![1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2748606.png)
![4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2748607.png)
![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)
